1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20144858
InChI: InChI=1S/C10H12BrNO2/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5,12H,2-3,6H2,1H3
SMILES:
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

CAS No.:

Cat. No.: VC20144858

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine -

Specification

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
IUPAC Name 1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-methylmethanamine
Standard InChI InChI=1S/C10H12BrNO2/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5,12H,2-3,6H2,1H3
Standard InChI Key KKRVWTYZCOOIGW-UHFFFAOYSA-N
Canonical SMILES CNCC1=CC2=C(C=C1Br)OCCO2

Introduction

IUPAC Name and Molecular Formula

The compound is formally named 1-(7-Bromo-2,3-dihydrobenzo[b] dioxin-6-yl)-N-methylmethanamine. Its molecular formula is C10H12BrNO2, with a molecular weight of approximately 258.11 g/mol.

Structural Features

The compound contains:

  • A 7-bromo-substituted benzo[b] dioxin core.

  • An N-methylmethanamine functional group attached to the benzodioxin ring.

The bromine atom at position 7 introduces significant electrophilic properties to the aromatic system. The dioxin ring contributes to its heterocyclic nature, while the amine group enhances its reactivity in organic synthesis.

General Synthesis

The synthesis of this compound typically involves:

  • Bromination of a precursor benzo[b] dioxin derivative at the 7-position.

  • Alkylation or reductive amination to introduce the N-methylmethanamine group.

Derivatives

Similar compounds with modifications at the bromine or amine positions have been studied for their biological activity. For instance:

  • Substitution of bromine with other halogens or functional groups alters its electronic properties.

  • Modifications to the amine group (e.g., replacing methyl with ethyl) can influence solubility and pharmacokinetics.

Pharmaceutical Research

This compound's structure suggests potential applications in drug discovery:

  • The bromine atom enhances binding affinity in biological systems due to halogen bonding.

  • The amine group may act as a hydrogen bond donor/acceptor in enzyme inhibition studies.

Material Science

Heterocyclic compounds like this one are often explored for their electronic properties in materials science, including:

  • Organic semiconductors.

  • Photovoltaic materials.

Toxicity

Given the presence of bromine and an amine group, careful assessment of toxicity is essential during drug development or material applications.

Related Compounds for Comparison

To contextualize its properties, here is a comparison with related compounds:

CompoundMolecular WeightKey Functional GroupsApplications
(7-Amino-2,3-dihydrobenzo[b] dioxin-6-yl)(2-bromophenyl)methanone 334.16 g/molAmino, bromophenylAntimicrobial research
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b] dioxin-6-yl)acetamide 376.20 g/molAcetamide, bromobenzoylDrug discovery

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